2-Chloro-3-(2-chloroethyl)pyridine
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Overview
Description
2-Chloro-3-(2-chloroethyl)pyridine is a chemical compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the pyridine ring, making it a versatile scaffold in organic synthesis .
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)pyridine is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organoboron reagents in its mechanism of action.
Mode of Action
In the context of the sm cross-coupling reaction, the compound may participate in the formation of carbon–carbon bonds . This process involves the oxidative addition of electrophilic organic groups to a palladium catalyst, followed by transmetalation with nucleophilic organic groups transferred from boron .
Biochemical Pathways
Given its role in the sm cross-coupling reaction, it can be inferred that the compound plays a part in the synthesis of complex organic molecules . This could potentially affect various biochemical pathways depending on the specific molecules synthesized.
Result of Action
As an alkylating agent , it can be inferred that the compound has the potential to modify the chemical structure of other molecules, such as DNA, which could have significant cellular effects.
Action Environment
It’s known that the compound is sensitive to light and heat during its synthesis , suggesting that these environmental factors could potentially influence its action.
Future Directions
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(2-chloroethyl)pyridine can participate in biochemical reactions involving nucleophiles . It reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . The nature of these interactions involves the displacement of the chloride group .
Molecular Mechanism
The molecular mechanism of this compound primarily involves nucleophilic substitution reactions . In these reactions, a nucleophile displaces the chloride group, leading to the formation of new pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)pyridine typically involves the chlorination of 3-(2-chloroethyl)pyridine. One common method includes the reaction of 3-(2-chloroethyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H9N+SOCl2→C7H7Cl2N+SO2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Lacks the ethyl group, making it less versatile in certain synthetic applications.
3-Chloropyridine: Similar structure but different reactivity due to the position of the chlorine atom.
2,3-Dichloropyridine: Contains two chlorine atoms but lacks the ethyl group, affecting its chemical properties.
Uniqueness
2-Chloro-3-(2-chloroethyl)pyridine is unique due to the presence of both chlorine atoms and an ethyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-chloro-3-(2-chloroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-4-3-6-2-1-5-10-7(6)9/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFPWHDFVYWVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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